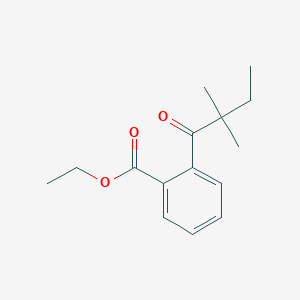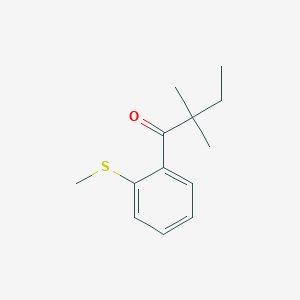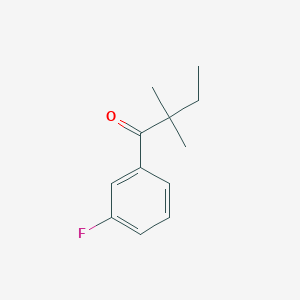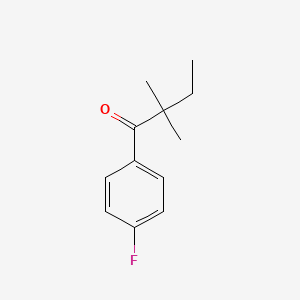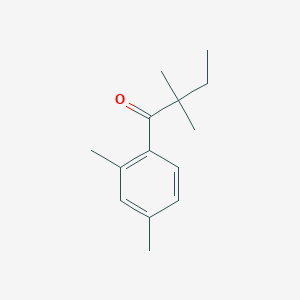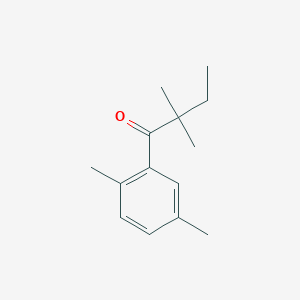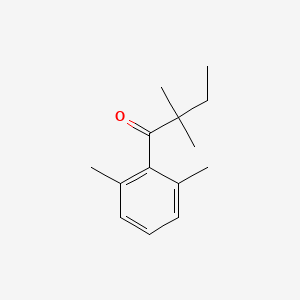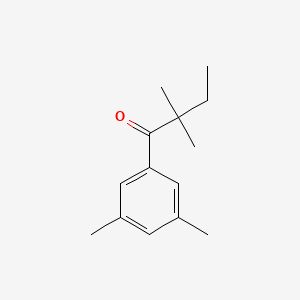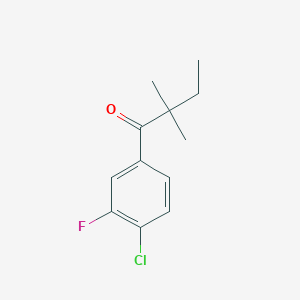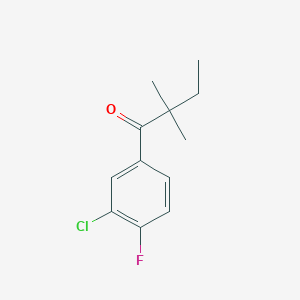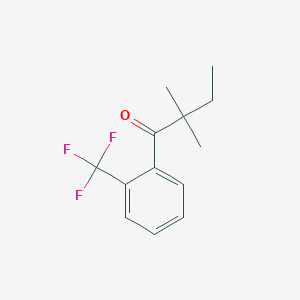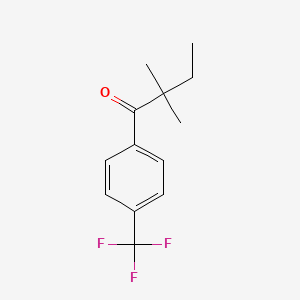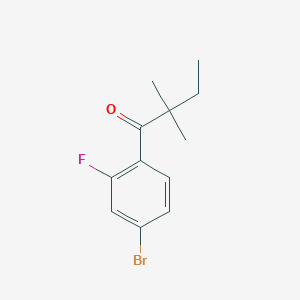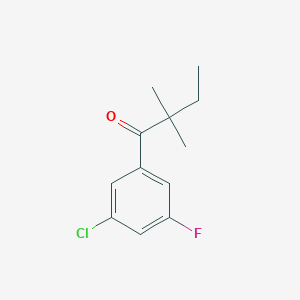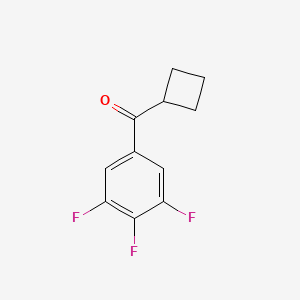
Cyclobutyl 3,4,5-trifluorophenyl ketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclobutyl 3,4,5-trifluorophenyl ketone is a chemical compound that belongs to the class of ketones. It contains a total of 47 bonds, including 31 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 four-membered rings, 2 six-membered rings, and 1 ketone (aromatic) .
Synthesis Analysis
The synthesis of cyclobutyl ketones, such as Cyclobutyl 3,4,5-trifluorophenyl ketone, can be achieved through a sequential C−H/C−C functionalization strategy . This involves generating a bicyclo [1.1.1]pentan-2-ol intermediate from the parent cyclobutyl ketone via an optimized Norrish-Yang procedure . This intermediate then undergoes a ligand-enabled, palladium-catalyzed C−C cleavage/functionalization to produce valuable cis-γ - (hetero)arylated, alkenylated, and alkynylated cyclobutyl aryl ketones .Molecular Structure Analysis
The molecular structure of Cyclobutyl 3,4,5-trifluorophenyl ketone consists of 16 Hydrogen atoms, 21 Carbon atoms, 1 Oxygen atom, and 6 Fluorine atoms . It has a total of 47 bonds, including 31 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 four-membered rings, 2 six-membered rings, and 1 ketone (aromatic) .科学研究应用
Catalytic Activities
Cyclobutyl 3,4,5-trifluorophenyl ketone derivatives exhibit significant catalytic activities. For instance, platinum complexes coordinated with certain cyclobutene derivatives have been utilized as selective catalysts for dehydrogenative silylation of ketones, leading to the formation of silyl enol ethers in high yields (Ozawa et al., 2001). This demonstrates the potential of cyclobutyl-related compounds in catalysis and organic synthesis.
Structural Analysis and Electrophilicity
NMR studies of cyclobutyl ketones provide insights into their structural characteristics and electrophilic properties. The carbonyl moiety of cyclobutyl ketones shows low electrophilicity due to strong conjugation with adjacent groups, which is evident from their 13C chemical shifts and carbon–proton coupling constants (Frimer et al., 2003). These findings are crucial for understanding the reactivity and potential applications of these compounds in various chemical reactions.
Synthetic Applications
Cyclobutyl compounds have been leveraged for the synthesis of complex molecules. For example, cyclobutene-1,2-diylbisimidazolium derivatives have been used as preligands in palladium-catalyzed cross-coupling reactions for synthesizing arylated thiophenes with diverse substitution patterns (Rahimi et al., 2011). Additionally, the catalytic potential of certain trifluorophenylborane derivatives in hydroboration reactions of unsaturated substrates has been unlocked under microwave irradiation, enhancing their reactivity significantly (Carden et al., 2019).
Medicinal Chemistry and Drug Synthesis
Cyclobutyl derivatives are valued in medicinal chemistry due to their strained and well-defined structures. Methods enabling the synthesis of cyclobutyl derivatives with various substituent patterns are highly sought after. For instance, acylation of electrophilic strained molecules at the bridgehead carbon with specific reagents has been utilized to produce cyclobutyl ketones (Wierzba et al., 2021). These findings underscore the significance of cyclobutyl compounds in the development of pharmaceuticals and other complex organic molecules.
未来方向
Cyclobutyl ketones, including Cyclobutyl 3,4,5-trifluorophenyl ketone, are an emerging scaffold in medicinal chemistry that can confer beneficial pharmacological properties to small-molecule drug candidates . The development of novel methods for their diastereocontrolled synthesis is a promising area of future research .
属性
IUPAC Name |
cyclobutyl-(3,4,5-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c12-8-4-7(5-9(13)10(8)14)11(15)6-2-1-3-6/h4-6H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZVWBZTKXRPCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642554 |
Source


|
| Record name | Cyclobutyl(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 3,4,5-trifluorophenyl ketone | |
CAS RN |
898791-32-7 |
Source


|
| Record name | Cyclobutyl(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

